Cas no 1704122-16-6 ((5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid)

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid is a boronic acid derivative featuring a sulfonamide-linked 4-ethylpiperazine moiety, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The ethylpiperazine group enhances solubility in polar organic solvents, while the boronic acid functionality enables efficient aryl-aryl bond formation under mild conditions. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where its stability and reactivity facilitate the construction of complex biaryl structures. The methyl substituent on the phenyl ring further improves steric control during coupling reactions. Suitable for use under inert conditions, it offers consistent performance in palladium-catalyzed transformations.
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid structure
1704122-16-6 structure
Product name:(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
CAS No:1704122-16-6
MF:C13H21BN2O4S
Molecular Weight:312.192842245102
MDL:MFCD28952847
CID:4703666

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
    • (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
    • MDL: MFCD28952847
    • インチ: 1S/C13H21BN2O4S/c1-3-15-6-8-16(9-7-15)21(19,20)12-5-4-11(2)13(10-12)14(17)18/h4-5,10,17-18H,3,6-9H2,1-2H3
    • InChIKey: QIERKTXDIBDJSR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(B(O)O)C=1)(N1CCN(CC)CC1)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 432
  • トポロジー分子極性表面積: 89.5

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1518790-500mg
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
1704122-16-6 98%
500mg
¥4479 2023-04-15
Matrix Scientific
152953-1g
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid, 95%
1704122-16-6 95%
1g
$728.00 2023-09-10
TRC
E126875-100mg
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
1704122-16-6
100mg
$ 380.00 2022-06-02
Chemenu
CM211542-1g
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
1704122-16-6 97%
1g
$877 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E855139-500mg
(5-((4-Ethylpiperazin-1-yl)sulfonyl) -2-methylphenyl)boronic acid
1704122-16-6 98%
500mg
¥2,986.00 2022-01-11
TRC
E126875-50mg
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
1704122-16-6
50mg
$ 230.00 2022-06-02
Matrix Scientific
152953-500mg
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid, 95%
1704122-16-6 95%
500mg
$485.00 2023-09-10

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid 関連文献

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acidに関する追加情報

Comprehensive Overview of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid (CAS No. 1704122-16-6)

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid is a boronic acid derivative with significant applications in pharmaceutical research and organic synthesis. This compound, identified by its CAS No. 1704122-16-6, has garnered attention due to its unique structural features, including a sulfonyl group and a boronic acid moiety. These functional groups make it a versatile intermediate in the development of novel therapeutics, particularly in the field of kinase inhibitors and proteasome inhibitors.

The compound's piperazine ring and methylphenyl backbone contribute to its stability and reactivity, enabling its use in Suzuki-Miyaura cross-coupling reactions, a widely employed method in medicinal chemistry. Researchers are increasingly exploring its potential in targeting cancer pathways and neurodegenerative diseases, aligning with current trends in precision medicine. Its boronic acid group also plays a critical role in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in drug discovery.

In recent years, the demand for boronic acid derivatives has surged due to their utility in bioconjugation and drug delivery systems. The compound 1704122-16-6 is no exception, as it offers a balance between solubility and reactivity, making it suitable for high-throughput screening and combinatorial chemistry. Its sulfonyl group further enhances its binding affinity to biological targets, a feature highly sought after in fragment-based drug design.

From an industrial perspective, (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid is synthesized under controlled conditions to ensure high purity and yield. Its CAS No. 1704122-16-6 serves as a unique identifier in chemical databases, facilitating seamless procurement for research institutions and pharmaceutical companies. The compound's stability under ambient conditions also makes it a practical choice for long-term storage and global distribution.

As the scientific community continues to explore small-molecule therapeutics, compounds like 1704122-16-6 are likely to play a pivotal role. Its compatibility with green chemistry principles and sustainable synthesis methods further enhances its appeal. Whether in academia or industry, this boronic acid derivative remains a valuable asset for advancing drug discovery and chemical biology.

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